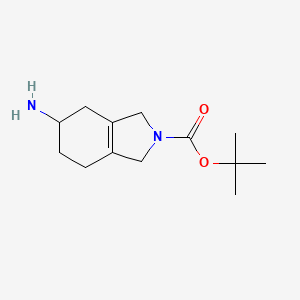![molecular formula C22H18N4O2S B11774717 N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide](/img/structure/B11774717.png)
N-([1,1'-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-([1,1’-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is a complex organic compound that features a biphenyl group, a triazole ring, and a hydroxyphenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-([1,1’-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide typically involves multiple steps:
Formation of the Biphenyl Group: The biphenyl group can be synthesized through a Suzuki coupling reaction between a halogenated benzene and a phenylboronic acid.
Synthesis of the Triazole Ring: The triazole ring can be formed via a cyclization reaction involving hydrazine and an appropriate nitrile.
Attachment of the Hydroxyphenyl Group: The hydroxyphenyl group can be introduced through a nucleophilic substitution reaction.
Final Assembly: The final compound is assembled by linking the biphenyl, triazole, and hydroxyphenyl groups through appropriate coupling reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and minimize costs. This could include the use of catalysts, optimized reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyphenyl group, leading to the formation of quinones.
Reduction: Reduction reactions can occur at the triazole ring, potentially leading to the formation of dihydrotriazoles.
Substitution: The biphenyl and hydroxyphenyl groups can undergo electrophilic and nucleophilic substitution reactions, respectively.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride can be used.
Substitution: Reagents like halogens, alkyl halides, and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydrotriazoles and reduced biphenyl derivatives.
Substitution: Various substituted biphenyl and hydroxyphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications, making it valuable in organic synthesis.
Biology
In biological research, the compound may be investigated for its potential as a bioactive molecule
Medicine
The compound could be explored for its therapeutic potential, particularly in the development of new drugs. Its structure suggests possible interactions with biological targets, making it a candidate for further pharmacological studies.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mecanismo De Acción
The mechanism by which N-([1,1’-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide exerts its effects would depend on its specific application. In a biological context, it may interact with enzymes or receptors, modulating their activity. The triazole ring could play a key role in binding to biological targets, while the biphenyl and hydroxyphenyl groups may enhance its stability and specificity.
Comparación Con Compuestos Similares
Similar Compounds
N-(3-Hydroxyphenyl)acetamide: This compound shares the hydroxyphenylacetamide structure but lacks the biphenyl and triazole groups.
Biphenyl-2-yl Acetamide: This compound contains the biphenyl and acetamide groups but lacks the triazole and hydroxyphenyl groups.
Triazole Derivatives: Various triazole derivatives exist, each with different substituents that confer unique properties.
Uniqueness
N-([1,1’-Biphenyl]-2-yl)-2-((3-(2-hydroxyphenyl)-1H-1,2,4-triazol-5-yl)thio)acetamide is unique due to its combination of a biphenyl group, a triazole ring, and a hydroxyphenyl group. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications.
Propiedades
Fórmula molecular |
C22H18N4O2S |
|---|---|
Peso molecular |
402.5 g/mol |
Nombre IUPAC |
2-[[5-(2-hydroxyphenyl)-1H-1,2,4-triazol-3-yl]sulfanyl]-N-(2-phenylphenyl)acetamide |
InChI |
InChI=1S/C22H18N4O2S/c27-19-13-7-5-11-17(19)21-24-22(26-25-21)29-14-20(28)23-18-12-6-4-10-16(18)15-8-2-1-3-9-15/h1-13,27H,14H2,(H,23,28)(H,24,25,26) |
Clave InChI |
ONTBAMIHVOFAOL-UHFFFAOYSA-N |
SMILES canónico |
C1=CC=C(C=C1)C2=CC=CC=C2NC(=O)CSC3=NNC(=N3)C4=CC=CC=C4O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



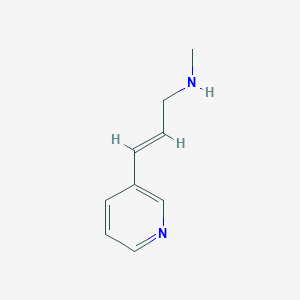
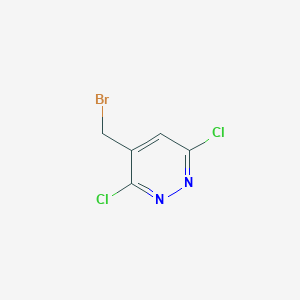

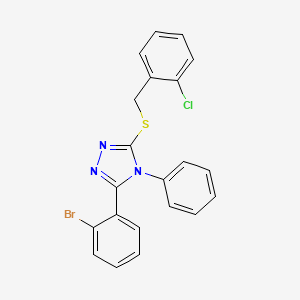
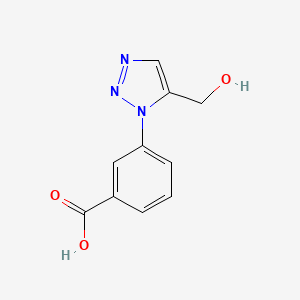
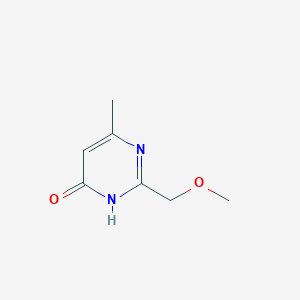


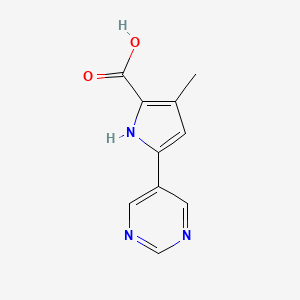
![3-Chloro-1-cyclopropyl-6,7-dihydro-5H-cyclopenta[c]pyridine-4-carbonitrile](/img/structure/B11774693.png)
![2-(Methylsulfinyl)-5-nitrobenzo[d]thiazole](/img/structure/B11774697.png)

